[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS: 381214-34-2) is a pyrrolidine-based carbamate derivative featuring a 2-chloroacetyl substituent, an isopropyl group, and a benzyl ester moiety. However, this product has been discontinued, likely due to shifts in research priorities or synthetic challenges . Its molecular formula is C17H23ClN2O3, with a molar mass of 338.83 g/mol, as corroborated by enantiomeric analogs listed in other sources .
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-14(2)21(12-16-8-9-20(11-16)17(22)10-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLTXHGNDJELKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidine Intermediate Formation
The synthesis begins with pyrrolidin-3-ylmethanol derivatives. A common route involves cyclization of γ-aminobutyric acid analogs under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to yield enantiomerically pure pyrrolidine intermediates. For example:
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Step 1 : (R)-pyrrolidin-3-ylmethanol is treated with isopropyl isocyanate in dichloromethane (DCM) at 0–5°C, forming the corresponding urea intermediate (yield: 82–88%).
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Step 2 : Benzyl chloroformate (Cbz-Cl) is added under basic conditions (triethylamine, DCM, 25°C) to protect the secondary amine, achieving >95% conversion.
Chloroacetylation of the Pyrrolidine Nitrogen
The introduction of the 2-chloroacetyl group is achieved via nucleophilic acyl substitution:
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Reagents : Chloroacetyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at −10°C.
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Conditions : Slow addition of triethylamine (2.5 equiv) to maintain pH 8–9, followed by stirring for 4 hr at 25°C. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 3:1), yielding 70–75%.
Carbamate Esterification
Final carbamate formation employs benzyl alcohol activation:
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Method A : Reaction with 1,1'-carbonyldiimidazole (CDI) in DMF at 60°C for 6 hr, followed by quenching with ice water (yield: 68%).
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Method B : Use of phosgene derivatives (e.g., triphosgene) in toluene under inert atmosphere, yielding 80–85% with <2% impurities.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling Strategies
Recent patents describe Heck coupling for constructing the benzyl ester moiety:
Enzymatic Resolution for Stereochemical Control
Lipase-mediated kinetic resolution (Candida antarctica Lipase B) enantioselectively hydrolyzes racemic intermediates:
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Substrate : Racemic pyrrolidine-3-carboxylate ester.
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Yield : 48% (ee >99%) after 24 hr in phosphate buffer (pH 7.4).
Optimization Strategies
Solvent and Temperature Effects
Catalytic System Innovations
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Microwave Assistance : Reduced reaction time for carbamate formation from 6 hr to 45 min (80°C, 300 W).
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Flow Chemistry : Continuous hydrogenation of nitro intermediates (H₂, 30 bar) increases throughput by 3×.
Analytical Characterization
Structural Confirmation
Impurity Profiling
Common byproducts include:
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Des-chloro analog (5–7%): Mitigated by excess chloroacetyl chloride.
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Di-acetylated derivative (<1%): Controlled via stepwise reagent addition.
Scale-Up Considerations
Industrial Purification Techniques
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Crystallization : Replace column chromatography with anti-solvent crystallization (heptane/DCM = 5:1), reducing solvent use by 60%.
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Distillation : Short-path distillation under vacuum (0.1 mbar) isolates the benzyl ester (bp: 185–190°C).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Stepwise | 65 | 98.5 | 120 |
| Catalytic Coupling | 88 | 99.8 | 95 |
| Enzymatic Resolution | 48 | 99.9 | 210 |
Key Insight : Catalytic methods balance cost and efficiency, whereas enzymatic routes excel in stereochemical precision despite higher costs.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its carbamate and ester functionalities:
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The chloroacetyl group remains stable under mild hydrolysis conditions but may hydrolyze in strong bases (pH > 12) to form glycolic acid derivatives.
Nucleophilic Substitution
The chloroacetyl group participates in SN1/SN2 reactions with nucleophiles:
| Nucleophile | Conditions | Products | Mechanism | References |
|---|---|---|---|---|
| Ammonia | NH₃, ethanol, 25°C, 12 hours | [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester | SN2 | |
| Thiophenol | PhSH, K₂CO₃, DMF, 60°C, 4 hours | [1-(2-Phenylthio-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester | SN1 (polar solvent) | |
| Azide | NaN₃, DMSO, 80°C, 8 hours | [1-(2-Azido-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester | SN2 |
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Reactivity correlates with solvent polarity: SN1 dominates in polar aprotic solvents (e.g., DMF), while SN2 prevails in protic solvents (e.g., ethanol).
Reduction and Hydrogenation
The benzyl ester and chloroacetyl groups are susceptible to reduction:
| Reaction | Catalyst/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Benzyl Ester Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid | 85–90% | |
| Chloroacetyl Reduction | Zn/HCl, reflux, 2 hours | [1-(2-Hydroxy-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester | 70% |
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Catalytic hydrogenation selectively reduces the benzyl ester without affecting the carbamate or pyrrolidine ring.
Transacetylation and Cross-Coupling
The compound serves as an acetylating agent in organic synthesis:
| Reaction | Reagents | Products | Applications | References |
|---|---|---|---|---|
| Transacetylation | ROH (alcohol), H₂SO₄, 60°C | Corresponding alkyl ester derivatives (e.g., methyl, ethyl) | Prodrug synthesis | |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-acetyl derivatives | Ligand design for enzyme inhibition |
Biological Interactions
While primarily a synthetic intermediate, the compound shows potential pharmacological activity:
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Enzyme Inhibition : The chloroacetyl group acts as an electrophile, covalently modifying nucleophilic residues (e.g., cysteine) in enzymes like proteases .
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Metabolic Stability : Resistant to hepatic CYP450 oxidation but susceptible to plasma esterase-mediated hydrolysis .
Key Reaction Insights:
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Steric Effects : The pyrrolidine ring’s stereochemistry (R/S) influences reaction rates. For example, S-isomers exhibit 20% faster hydrolysis in enzymatic assays.
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Solvent Dependence : SN1 pathways dominate in DMF, while SN2 prevails in ethanol due to solvation effects.
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Thermodynamic Stability : The carbamate group decomposes above 200°C, releasing isopropylamine and CO₂.
This reactivity profile underscores the compound’s utility in medicinal chemistry for prodrug design and targeted covalent inhibition. Further studies are needed to explore its applications in asymmetric synthesis and drug delivery.
Scientific Research Applications
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modifying their activity. The carbamate ester moiety can also interact with biological targets, potentially inhibiting enzyme activity or altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
a) [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354008-65-3)
This enantiomer shares the same molecular formula (C17H23ClN2O3) and molar mass (338.83 g/mol) as the target compound but differs in the stereochemical configuration at the pyrrolidine ring. The R-enantiomer is explicitly documented by Parchem Chemicals, highlighting the importance of chirality in modulating biological activity or synthetic pathways . No direct pharmacological data are provided in the evidence, but enantiomeric distinctions often influence receptor binding affinity and metabolic stability.
b) [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
CymitQuimica lists this S-configured analog (Ref: 10-F083742) as a discontinued product, suggesting parallel synthetic routes for both enantiomers.
Substituent Modifications
a) [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 205448-32-4)
Replacing the isopropyl group with a cyclopropyl substituent introduces increased steric hindrance and ring strain. Cyclopropane’s rigid geometry could alter binding interactions in biological targets or modify solubility profiles. The molecular formula for this variant is C17H21ClN2O3 , with a slightly reduced molar mass (336.82 g/mol ) due to the smaller cyclopropyl group .
b) [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Substituting the chloro-acetyl group with a hydroxy-ethyl moiety (molecular formula: C17H26N2O3, molar mass: 306.4 g/mol) significantly alters reactivity.
Ring Size Variations
a) [1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (Ref: 10-F083746)
Replacing the 5-membered pyrrolidine ring with a 6-membered piperidine ring increases conformational flexibility. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to altered ring puckering and steric effects. The molecular formula remains C17H23ClN2O3 , identical to the pyrrolidine-based target compound, but the expanded ring may influence target selectivity .
b) [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0)
This compound features an amino-propionyl group instead of chloro-acetyl, attached to a piperidine ring. The amino group introduces basicity (pKa ~8–10), enhancing solubility in acidic environments. With a molecular formula of C19H29N3O3 and molar mass 347.45 g/mol, this analog demonstrates how functional group swaps can tailor physicochemical properties for specific applications .
Data Table: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester | 381214-34-2 | C17H23ClN2O3 | 338.83 | Pyrrolidine core, chloro-acetyl, isopropyl |
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester | 1354008-65-3 | C17H23ClN2O3 | 338.83 | R-enantiomer |
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester | 205448-32-4 | C17H21ClN2O3 | 336.82 | Cyclopropyl substituent |
| [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester | - | C17H26N2O3 | 306.4 | Hydroxy-ethyl substituent |
| [1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester | - | C17H23ClN2O3 | 338.83 | Piperidine ring |
| [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester | 1354033-31-0 | C19H29N3O3 | 347.45 | Amino-propionyl, piperidine |
Biological Activity
The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is a derivative of pyrrolidine and carbamic acid, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a chloroacetyl group attached to a pyrrolidine moiety, which is further linked to an isopropyl carbamate and a benzyl ester.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of chloroacetyl-pyrrolidine possess significant antimicrobial activity against various bacterial strains.
- Anticancer Activity : Some studies suggest that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is evidence indicating that similar compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The chloroacetyl group may facilitate binding to enzyme active sites, inhibiting their function. For instance, related compounds have shown inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX) involved in inflammatory processes .
- Receptor Modulation : Compounds like this may modulate G protein-coupled receptors (GPCRs), influencing various signaling pathways critical for cellular responses .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several chloroacetyl derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.
- Anticancer Activity : In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed significant increases in sub-G1 phase cells, suggesting effective cell cycle arrest.
- Neuroprotective Effects : Research involving rat cortical neurons indicated that treatment with the compound enhanced neurite outgrowth by approximately 30% compared to control groups, suggesting potential neurotrophic effects .
Data Tables
Q & A
Q. What are common by-products during synthesis, and how are they identified?
- Methodological Answer :
- By-Products : Hydrolysis of chloroacetyl to hydroxyacetyl (identified via MS: m/z 307.1) or N-alkylation side products .
- Detection : LC-MS/MS in MRM (multiple reaction monitoring) mode tracks specific transitions (e.g., m/z 345 → 165 for the parent ion) .
- Mitigation : Use scavengers (e.g., polymer-bound sulfonic acid) to sequester excess acylating agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
